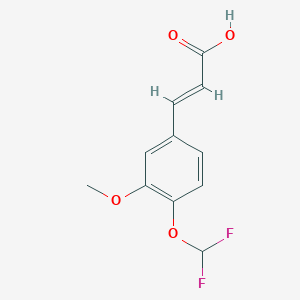
4-(Difluoromethoxy)-3-methoxycinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular formula of C8H6F2O3 and an average mass of 188.128 Da .
Synthesis Analysis
While specific synthesis methods for 4-(Difluoromethoxy)-3-methoxycinnamic acid were not found, a method for synthesizing a related compound, roflumilast, from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .Molecular Structure Analysis
The molecular structure of 4-(Difluoromethoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a difluoromethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Difluoromethoxy)benzoic acid include a molecular formula of C8H6F2O3, an average mass of 188.128 Da, and a monoisotopic mass of 188.028503 Da .Aplicaciones Científicas De Investigación
Pulmonary Fibrosis Treatment
4-(Difluoromethoxy)-3-methoxycinnamic acid: has been studied for its potential to treat Idiopathic Pulmonary Fibrosis (IPF) , a progressive lung disease characterized by inflammation and excessive deposition of extracellular matrix components. The compound has shown inhibitory effects on Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests its potential use in reducing lung inflammation and fibrosis.
Anti-Fibrotic Mechanisms
The compound’s role in anti-fibrotic mechanisms is significant. It has been observed to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I , and increase the expression of E-cadherin . These proteins are markers of fibrosis, and their modulation indicates a promising therapeutic pathway for fibrotic diseases.
EMT Pathway Investigation
4-(Difluoromethoxy)-3-methoxycinnamic acid: is used to explore the EMT pathway, which is crucial in the pathogenesis of fibrosis. By treating A549 cells with the compound, researchers can study the effects on Smad2/3 phosphorylation levels , which are pivotal in the TGF-β1/Smad pathway involved in EMT .
Synthetic Intermediate for Roflumilast
This compound serves as a key synthetic intermediate for roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . Roflumilast is used to treat conditions like chronic obstructive pulmonary disease (COPD), highlighting the compound’s importance in pharmaceutical synthesis.
Chemical Safety and Handling
The compound’s safety profile and handling procedures are also areas of research. Understanding its physical state, storage conditions, and safety precautions like skin and eye irritation potential are essential for laboratory and industrial applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(Difluoromethoxy)-3-methoxycinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly significant in the process of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .
Mode of Action
The compound interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . These proteins, when phosphorylated by TGF-β1, form a complex with Smad4 and shift to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this process, the compound prevents excessive extracellular matrix deposition, a key factor in fibrosis .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, the compound disrupts the formation of the Smad complex and its subsequent shift to the nucleus. This prevents the regulation of target genes and the triggering of the EMT process, thereby reducing extracellular matrix deposition .
Pharmacokinetics
The compound’s effects on pulmonary fibrosis suggest that it is able to reach the lungs and exert its effects effectively .
Result of Action
The compound has been shown to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . These changes indicate a reduction in the EMT process. In animal models, the compound improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .
Action Environment
The compound’s effectiveness in both in vitro and in vivo models suggests that it is stable and effective in a variety of biological environments .
Propiedades
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTUXAUWAGSABF-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxycinnamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


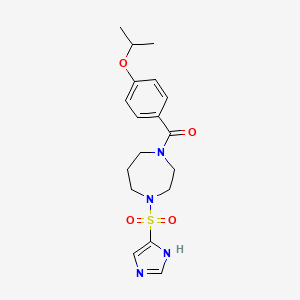
![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)


![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)
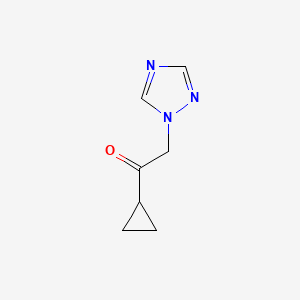
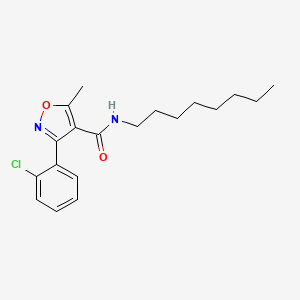
![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)

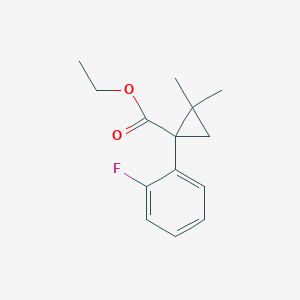
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)